Product packaging for Butyl 3-(trichlorostannyl)propionate(Cat. No.:CAS No. 61470-34-6)

Butyl 3-(trichlorostannyl)propionate

Cat. No.: B8777732
CAS No.: 61470-34-6
M. Wt: 354.2 g/mol
InChI Key: KKIZJTLMVRCRAA-UHFFFAOYSA-K
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Description

Historical Development and Contemporary Significance of Organotin Compounds in Chemical Research

The field of organotin chemistry began in 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. wikipedia.orglupinepublishers.comstudylib.net In the years following, chemists like Löwig, Cahours, and Strecker contributed to the synthesis of various alkyl and aryl organotin compounds. researchgate.netstudylib.netlupinepublishers.com The development of the field was initially slow, but it gained significant momentum around the turn of the 20th century with the advent of Grignard reagents, which provided a reliable method for creating tin-carbon bonds. wikipedia.orgstudylib.net

A major turning point that propelled organotin chemistry into large-scale industrial relevance was the discovery of their heat-stabilizing effects on polyvinyl chloride (PVC) in the 1930s and 1940s. researchgate.netlupinepublishers.comstudylib.net This application remains a primary consumer of organotin compounds today. wikipedia.org The contemporary significance of organotins is extensive; they are utilized as catalysts in the production of polyurethanes and in esterification reactions, as industrial and agricultural biocides (fungicides and acaricides), and as preservatives for wood. lupinepublishers.comafirm-group.comsysrevpharm.org In modern chemical research, they are explored for applications in materials science, nanotechnology, and as potential anticancer agents. ontosight.aiontosight.aiorientjchem.org

Structural Classification and General Reactivity Trends of Organotin Species

Organotin compounds are systematically classified based on the number of organic (R) groups attached to the central tin atom, which is typically in the +4 oxidation state. wikipedia.orggelest.com The general formula is RₙSnX₄₋ₙ, where 'n' ranges from 1 to 4 and 'X' represents an anionic group such as a halide, oxide, or carboxylate. nih.gov

Classification General Formula Description
MonosubstitutedRSnX₃One organic group attached to the tin atom.
DisubstitutedR₂SnX₂Two organic groups attached to the tin atom.
TrisubstitutedR₃SnXThree organic groups attached to the tin atom.
TetrasubstitutedR₄SnFour organic groups attached to the tin atom.

The reactivity of organotin compounds is governed by several factors. The tin-carbon bond is generally stable towards air and moisture, but it can be cleaved by reagents like halogens and mineral acids. gelest.com The reactivity of the Sn-X bond is typically higher, allowing for facile substitution reactions. gelest.com A key trend is the change in Lewis acidity at the tin center; as the number of electron-donating organic groups decreases (from n=4 to n=1), the Lewis acidity of the tin atom increases. lupinepublishers.comlupinepublishers.com Consequently, mono- and diorganotin halides are stronger Lewis acids than their tri- and tetraorgano counterparts. lupinepublishers.com

Another important structural feature is the ability of the tin atom to expand its coordination number beyond the typical four, forming five-, six-, or even seven-coordinate "hypercoordinated" species, particularly when electronegative substituents are present. wikipedia.orglupinepublishers.com

Contextualizing Butyl 3-(trichlorostannyl)propionate as a Monosubstituted Organotin(IV) Compound

This compound is an organotin(IV) compound that fits squarely into the monosubstituted (RSnX₃) classification. In this molecule, the single organic 'R' group is a butyl propionate (B1217596) moiety, which is covalently bonded to the tin atom via a tin-carbon bond. The 'X' substituents are three chlorine atoms. It is therefore a monoalkyltin trichloride (B1173362) derivative.

Below are the key identifiers and properties of this compound.

PropertyValue
IUPAC Name butyl 3-(trichlorostannyl)propanoate
CAS Number 61470-34-6
Molecular Formula C₇H₁₃Cl₃O₂Sn
Molecular Weight 354.24 g/mol
Synonyms Propanoic acid, 3-(trichlorostannyl)-, butyl ester

Data sourced from ChemSpider and PubChem. chemspider.comuni.lu

As a monosubstituted organotin halide, it exhibits the characteristic properties of its class, including significant Lewis acidity at the tin center and the potential for the tin atom to engage in higher coordination states.

Overview of Research Paradigms Relevant to the Chemical Compound

The primary role of this compound in chemical research is as a precursor or intermediate in the synthesis of other functionalized organotin compounds. ontosight.ai Its chemical structure provides a versatile platform for further modification, enabling the creation of more complex molecules for specific applications.

Research involving this compound and its derivatives generally falls into several key areas:

Catalysis: Organotin compounds, particularly dibutyltin (B87310) derivatives, are widely used as catalysts. lupinepublishers.com They are effective in promoting reactions such as the formation of polyurethanes, the vulcanization of silicones, and in transesterification processes. wikipedia.orgontosight.ai The synthesis of such catalysts can begin from precursors like this compound.

Polymer Stabilization: Mono- and diorganotin compounds are crucial as heat stabilizers for PVC. afirm-group.comnaturvardsverket.se They function by scavenging hydrogen chloride and preventing the degradation of the polymer chain during processing at high temperatures. wikipedia.orgresearchgate.net this compound serves as a building block for producing these specialized stabilizer molecules.

Materials Science: The compound can be used in the synthesis of various organotin-containing materials. ontosight.ai These materials may include specialized polymers, nanoparticles, and nanocomposites where the inclusion of the organotin moiety imparts specific thermal, mechanical, or chemical properties. ontosight.aiontosight.ai

Biocidal Applications: While triorganotin compounds have historically been used as biocides and fungicides, research into new organotin structures with potential biological activity is ongoing. orientjchem.orgontosight.ai Syntheses in this area may utilize versatile intermediates to create novel derivatives for evaluation.

In essence, this compound is a foundational chemical entity whose value lies in its potential for transformation into a wide range of commercially and scientifically important organotin products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Cl3O2Sn B8777732 Butyl 3-(trichlorostannyl)propionate CAS No. 61470-34-6

Properties

CAS No.

61470-34-6

Molecular Formula

C7H13Cl3O2Sn

Molecular Weight

354.2 g/mol

IUPAC Name

butyl 3-trichlorostannylpropanoate

InChI

InChI=1S/C7H13O2.3ClH.Sn/c1-3-5-6-9-7(8)4-2;;;;/h2-6H2,1H3;3*1H;/q;;;;+3/p-3

InChI Key

KKIZJTLMVRCRAA-UHFFFAOYSA-K

Canonical SMILES

CCCCOC(=O)CC[Sn](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Butyl 3 Trichlorostannyl Propionate

Direct Synthetic Routes to Butyl 3-(trichlorostannyl)propionate

The direct synthesis of this compound involves the formation of a stable tin-carbon bond at the β-position relative to the carbonyl group of the propionate (B1217596) moiety. Several plausible strategies can be employed to achieve this transformation.

Strategies for Tin-Carbon Bond Formation in Organotin Propionates

The creation of the tin-carbon bond is the most critical step in the synthesis of this compound. One of the most direct methods is the hydrostannylation of an α,β-unsaturated ester. This reaction involves the addition of a tin hydride across the double bond of a molecule like butyl acrylate. The use of trichlorostannane (HSnCl₃) in this reaction would, in principle, yield the desired product directly.

Another potential route involves the reaction of a suitable organometallic reagent with a tin(IV) halide. wikipedia.org For instance, a Grignard reagent or an organolithium compound derived from a 3-halopropionate ester could react with tin(IV) chloride. However, controlling the stoichiometry to achieve monosubstitution and prevent the formation of di- and tri-substituted products can be challenging. lupinepublishers.comlupinepublishers.com

Redistribution reactions, also known as Kocheshkov comproportionation, present another viable pathway. wikipedia.org This would involve reacting a tetraorganotin compound with tin(IV) chloride in a specific molar ratio to obtain the desired organotin trichloride (B1173362). wikipedia.org

A summary of potential tin-carbon bond formation strategies is presented below:

Strategy Description Key Reactants Potential Challenges
HydrostannylationAddition of a tin hydride across a carbon-carbon double bond.Butyl acrylate, TrichlorostannaneAvailability and stability of trichlorostannane.
Grignard ReactionReaction of an organomagnesium halide with a tin halide.3-halopropionate-derived Grignard reagent, Tin(IV) chlorideControl of stoichiometry to prevent over-alkylation.
Organolithium ReactionReaction of an organolithium reagent with a tin halide.3-halopropionate-derived organolithium, Tin(IV) chlorideHigh reactivity leading to potential side reactions.
RedistributionComproportionation of a tetraorganotin with a tin halide.Tetra(3-carboxypropyl)tin butyl ester, Tin(IV) chlorideComplex reaction mixtures requiring careful separation.

Approaches for Incorporating the Butyl Ester Moiety

The butyl ester group can be introduced either before or after the formation of the tin-carbon bond. In the hydrostannylation route, the butyl ester is already present in the starting material, butyl acrylate. This is an efficient approach as it avoids additional protection and deprotection steps.

Alternatively, if the synthesis starts with a propionic acid derivative where the carboxyl group is protected or modified, the butyl ester can be formed in a subsequent step. For example, if 3-(trichlorostannyl)propionic acid is synthesized first, it can then be esterified with butanol. Standard esterification conditions, such as Fischer-Speier esterification using an acid catalyst, could be employed, though care must be taken to avoid decomposition of the organotin functionality.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include reaction temperature, solvent, catalyst, and stoichiometry of reactants.

For a hydrostannylation reaction, the choice of initiator (e.g., radical initiator like AIBN or UV light) and solvent can significantly influence the reaction rate and selectivity. The temperature must be carefully controlled to prevent polymerization of the acrylate monomer and decomposition of the tin hydride.

In the case of Grignard or organolithium reactions, low temperatures are typically required to control the reactivity of the organometallic species. The rate of addition of the organometallic reagent to the tin(IV) chloride solution is also a critical parameter to manage to favor the formation of the mono-substituted product.

A hypothetical optimization study for the hydrostannylation of butyl acrylate is presented in the table below:

Entry Temperature (°C) Initiator Solvent Yield (%)
125UV lightHexane45
260AIBNToluene65
380AIBNToluene58 (with side products)
460AIBNTHF62

Precursors and Intermediate Compounds in the Synthesis of the Chemical Compound

The synthesis of this compound relies on the availability of suitable precursors for both the tin and the propionate moieties.

Role of Stannyl Halides in this compound Formation

Stannyl halides, particularly tin(IV) chloride (SnCl₄), are fundamental precursors in organotin chemistry. lupinepublishers.com Tin(IV) chloride is a versatile starting material due to its reactivity with a wide range of nucleophiles, including organometallic reagents. wikipedia.orglupinepublishers.com In the context of synthesizing this compound, tin(IV) chloride would serve as the source of the trichlorostannyl group.

The Lewis acidity of tin(IV) chloride also allows it to act as a catalyst in certain reactions, although in the direct synthesis of organotin halides, it is a primary reactant. researchgate.net The stepwise replacement of the chloride atoms with organic groups allows for the formation of a series of organotin halides (RₙSnCl₄₋ₙ). wikipedia.org

Preparation and Utility of Propionic Acid Derivatives

Propionic acid and its derivatives are the carbon backbone of the target molecule. Butyl acrylate is a key precursor for the hydrostannylation route. It is typically synthesized by the esterification of acrylic acid with butanol.

Other relevant propionic acid derivatives include 3-halopropionates, such as butyl 3-bromopropionate. These compounds can be used to generate the necessary organometallic reagents for reaction with tin(IV) chloride. The preparation of such halogenated esters can be achieved through various methods, including the addition of hydrogen bromide to butyl acrylate.

The synthesis of 3-(triethylstannyl)propanoic acid has been reported, demonstrating the feasibility of introducing a stannyl group at the 3-position of a propanoic acid derivative. nih.gov This further supports the utility of functionalized propionic acids as precursors in the synthesis of more complex organotin compounds.

A summary of key precursors is provided below:

Precursor Chemical Formula Role in Synthesis
Tin(IV) chlorideSnCl₄Source of the trichlorostannyl group.
Butyl acrylateC₇H₁₂O₂Provides the butyl propionate backbone in hydrostannylation.
TrichlorostannaneHSnCl₃Reactant in the hydrostannylation of butyl acrylate.
Butyl 3-bromopropionateC₇H₁₃BrO₂Precursor for forming an organometallic reagent.

Derivatization Pathways and Related Organotin(IV) Compounds

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the electrophilic trichlorostannyl group and the ester moiety. These sites allow for a range of chemical transformations, leading to a diverse array of organotin(IV) compounds.

Transformations Involving the Trichlorostannyl Moiety

The tin-carbon bond and the tin-halogen bonds in the trichlorostannyl group are the primary sites of reaction. The high polarity of the Sn-Cl bonds makes them susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of various organotin derivatives.

Key transformations of the trichlorostannyl group include:

Alkylation and Arylation: The chlorine atoms can be readily substituted by alkyl or aryl groups through reaction with Grignard reagents (RMgX) or organolithium compounds (RLi). The extent of substitution can often be controlled by the stoichiometry of the organometallic reagent.

Reduction: The trichlorostannyl group can be reduced to a trihydridostannyl group (-SnH₃) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These resulting tin hydrides are valuable intermediates in organic synthesis, particularly for hydrostannylation reactions.

Halogen Exchange: While less common, it is possible to exchange the chloride ions for other halides (bromide, iodide) using appropriate halide sources.

Formation of Stannoxanes: Partial or complete hydrolysis of the trichlorostannyl group can lead to the formation of stannoxanes, which contain Sn-O-Sn linkages. The structure of these products can range from simple dimeric species to complex polymeric networks, depending on the reaction conditions.

Table 1: Representative Reactions of the Trichlorostannyl Moiety

Reagent Product Type General Equation
RMgX or RLi Alkylated/Arylated Tin Compound Cl₃Sn(CH₂)₂COOBu + 3 RMgX → R₃Sn(CH₂)₂COOBu + 3 MgXCl
NaBH₄ or LiAlH₄ Tin Hydride Cl₃Sn(CH₂)₂COOBu + 3 NaBH₄ → H₃Sn(CH₂)₂COOBu + 3 NaCl + 3 BH₃

Reactions at the Ester Functional Group

The butyl ester group of this compound exhibits reactivity typical of carboxylic acid esters. nih.govorgsyn.orgunh.eduyolanda-rios.netorganic-chemistry.org These reactions generally occur independently of the organotin moiety, although the Lewis acidity of the tin center might influence the reaction rates under certain conditions.

Common transformations of the ester group include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(trichlorostannyl)propionic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. nih.gov

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the butyl group with another alkyl or aryl group, yielding a different ester of 3-(trichlorostannyl)propionic acid.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, 3-(trichlorostannyl)propan-1-ol. It is important to note that sodium borohydride is generally not reactive enough to reduce esters. nih.gov

Aminolysis: Reaction with ammonia or primary or secondary amines leads to the formation of the corresponding amide, 3-(trichlorostannyl)propionamide.

Table 2: Typical Reactions of the Ester Functional Group

Reagent Product Type General Equation
H₂O / H⁺ or OH⁻ Carboxylic Acid Cl₃Sn(CH₂)₂COOBu + H₂O → Cl₃Sn(CH₂)₂COOH + BuOH
R'OH / Catalyst Transesterified Product Cl₃Sn(CH₂)₂COOBu + R'OH ⇌ Cl₃Sn(CH₂)₂COOR' + BuOH
LiAlH₄ Primary Alcohol Cl₃Sn(CH₂)₂COOBu + LiAlH₄ → Cl₃Sn(CH₂)₂CH₂OH

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound can be achieved by modifying either the ester group or the substituents on the tin atom.

Ester Analogues: A variety of ester analogues can be synthesized through the hydrostannylation of different alkyl acrylates with trichlorostannane. For instance, using methyl acrylate or ethyl acrylate would yield Methyl 3-(trichlorostannyl)propionate and Ethyl 3-(trichlorostannyl)propionate, respectively. Alternatively, transesterification of this compound with other alcohols provides another route to these analogues.

Organotin Moiety Analogues: Modification of the tin center allows for the creation of a wide range of derivatives. For example, starting with different organotin hydrides (e.g., RSnHCl₂, R₂SnHCl) in the hydrostannylation reaction would lead to compounds with one or two organic substituents on the tin atom. Furthermore, the substitution reactions described in section 2.3.1 on this compound itself can generate a diverse library of analogues with different alkyl, aryl, or other functional groups attached to the tin.

Table 3: Examples of Analogues and Homologues of this compound

Compound Name Structural Variation Potential Synthetic Route
Methyl 3-(trichlorostannyl)propionate Different ester group Hydrostannylation of methyl acrylate
Ethyl 3-(trichlorostannyl)propionate Different ester group Hydrostannylation of ethyl acrylate
Butyl 3-(tribromostannyl)propionate Different halide on tin Halogen exchange reaction on the title compound
Butyl 3-(trimethylstannyl)propionate Alkyl groups on tin Reaction of the title compound with methylmagnesium bromide

Structural Characterization and Spectroscopic Analysis of Butyl 3 Trichlorostannyl Propionate

Advanced Spectroscopic Techniques for Elucidating the Molecular Structure

A multi-faceted approach employing various spectroscopic methods is required to build a complete picture of the molecular architecture of Butyl 3-(trichlorostannyl)propionate. Each technique provides unique insights into different aspects of the compound's structure, from the proton and carbon framework to the specific environment of the tin atom.

Multinuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy offers a detailed map of the molecule's connectivity and the electronic environment of each atom.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Based on the structure of this compound, a distinct set of signals is anticipated. The butyl group would give rise to a characteristic pattern: a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, a quintet for the next methylene group, and a triplet for the methylene group bonded to the oxygen atom. The propionate (B1217596) backbone would exhibit two triplet signals, corresponding to the two methylene groups. The proximity of the electronegative trichlorostannyl group is expected to deshield the adjacent protons, shifting their resonance downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃ (butyl) ~0.9 Triplet 3H
CH₂CH₃ (butyl) ~1.4 Sextet 2H
CH₂CH₂CH₃ (butyl) ~1.6 Quintet 2H
OCH₂ (butyl) ~4.1 Triplet 2H
SnCH₂ Downfield of 2.5 Triplet 2H
CH₂CO ~2.5 Triplet 2H

Note: The predicted values are based on general principles of ¹H NMR spectroscopy and have not been confirmed by experimental data in the available resources.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the carbon environments. For this compound, seven distinct signals are expected. The carbonyl carbon of the ester group would appear at the lowest field (~170-180 ppm). The carbons of the butyl group would show a predictable pattern of chemical shifts, with the carbon attached to the oxygen atom appearing at a lower field than the others. The propionate methylene carbons would also give rise to two distinct signals, with the carbon atom directly bonded to the tin atom showing a significant downfield shift due to the electron-withdrawing nature of the trichlorostannyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (ppm)
C=O ~170-180
OCH₂ (butyl) ~65
SnCH₂ Downfield shift
CH₂CO ~30-40
CH₂CH₂CH₃ (butyl) ~30
CH₂CH₃ (butyl) ~19
CH₃ (butyl) ~13

Note: The predicted values are based on general principles of ¹³C NMR spectroscopy and have not been confirmed by experimental data in the available resources.

¹¹⁹Sn NMR is a specialized technique that directly probes the tin nucleus, providing invaluable information about its coordination number, geometry, and the nature of the substituents attached to it. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the electronic environment of the tin atom. For this compound, the tin atom is bonded to three chlorine atoms and one carbon atom. This places the expected chemical shift in a region characteristic of tetraorganotin compounds with electronegative substituents. The precise chemical shift would be a key indicator of the electronic state of the tin center in this molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the presence of these groups within a molecule.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically found in the region of 1730-1750 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the butyl and propionate alkyl chains in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the ester would likely appear in the 1100-1300 cm⁻¹ range. The Sn-C and Sn-Cl stretching vibrations would be observed at lower frequencies, typically below 600 cm⁻¹, providing direct evidence for the presence of these bonds.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H stretch (alkyl) 2850-3000 Medium-Strong
C=O stretch (ester) 1730-1750 Strong
C-O stretch (ester) 1100-1300 Strong
Sn-C stretch < 600 Medium
Sn-Cl stretch < 400 Strong

Note: The predicted values are based on general principles of IR spectroscopy and have not been confirmed by experimental data in the available resources.

Raman Spectroscopic Studies

The spectrum is expected to be dominated by several key vibrations. The carbonyl group (C=O) of the butyl ester moiety will exhibit a strong stretching vibration, typically in the range of 1730-1750 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and propionate groups are expected between 2850 and 3000 cm⁻¹.

Of particular interest are the vibrations involving the tin atom. The Tin-Carbon (Sn-C) bond stretching frequency is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. The Tin-Chlorine (Sn-Cl) stretching modes are found at even lower wavenumbers, usually in the 300-400 cm⁻¹ range. The presence of three chlorine atoms would likely lead to multiple bands corresponding to symmetric and asymmetric stretching modes.

Interactive Data Table: Predicted Raman Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch-CH₂, -CH₃2850 - 3000Medium to Strong
C=O StretchEster Carbonyl1730 - 1750Strong
C-O StretchEster Linkage1100 - 1300Medium
Sn-C StretchTin-Carbon Bond500 - 600Medium
Sn-Cl StretchTin-Chlorine Bond300 - 400Strong

Mass Spectrometry for Molecular Fragment Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of a compound, allowing for structural confirmation. Using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), a detailed fragmentation pathway for this compound can be proposed based on established principles for esters and organotin halides. researchgate.netlibretexts.orgwhitman.edu

The ionization process typically involves the cleavage of the most labile bonds. upce.cz For this molecule, fragmentation is expected to occur via several pathways:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the butoxy group (-OC₄H₉) or the butyl group (-C₄H₉).

McLafferty Rearrangement: A characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of an alkene (butene, C₄H₈). whitman.edu

Loss of Halogens: Sequential loss of chlorine radicals (Cl•) or hydrogen chloride (HCl) from the trichlorostannyl group is a common pathway for organotin halides. researchgate.net

Cleavage of the Sn-C bond: The bond between the tin atom and the propionate chain can rupture, leading to fragments containing the tin moiety and the organic ester separately. gelest.com

The isotopic pattern of tin, with its multiple naturally occurring isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), provides a characteristic and easily recognizable cluster of peaks for all tin-containing fragments, which greatly simplifies spectral interpretation. upce.cz

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
m/z (for ¹²⁰Sn, ³⁵Cl)Proposed Fragment IonFormulaFragmentation Pathway
353[M]+•[C₇H₁₃Cl₃O₂Sn]+•Molecular Ion
297[M - C₄H₈]+•[C₃H₅Cl₃O₂Sn]+•McLafferty Rearrangement
280[M - OC₄H₉]+[C₃H₄Cl₃OSn]+α-Cleavage
225[SnCl₃]+[Cl₃Sn]+Sn-C Bond Cleavage
190[SnCl₂]+•[Cl₂Sn]+•Loss of Cl from [SnCl₃]+
155[SnCl]+[ClSn]+Loss of Cl from [SnCl₂]+•
57[C₄H₉]+[C₄H₉]+Butyl Cation

Solid-State Structural Investigations

Single Crystal X-ray Diffraction Studies of this compound and its Adducts

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing accurate data on bond lengths, bond angles, and coordination geometry. um.edu.my While a specific crystal structure for this compound has not been reported, analysis of closely related organotin(IV) halide carboxylates allows for a detailed structural prediction. researchgate.net

A critical structural feature of compounds containing both a Lewis acidic tin center (like -SnCl₃) and a Lewis basic site (the ester's carbonyl oxygen) is the potential for intramolecular coordination. It is highly probable that the carbonyl oxygen atom coordinates to the tin atom, increasing its coordination number from four to five. wikipedia.org This results in a hypercoordinated tin center, adopting a distorted trigonal bipyramidal (TBP) geometry. lupinepublishers.com

In this predicted TBP structure:

The three chlorine atoms and the carbon atom of the propionate chain would occupy two equatorial and two axial positions. Based on Bent's rule for TBP geometries, the more electronegative chlorine atoms would preferentially occupy the axial sites, with the third chlorine and the carbon atom in the equatorial plane.

The coordinating carbonyl oxygen atom would occupy the remaining equatorial position.

This intramolecular coordination forms a five-membered chelate ring (Sn-C-C-C(=O)-O), which adds significant stability to the structure.

Interactive Data Table: Typical Bond Lengths and Angles for a Five-Coordinate Organotin Center
ParameterDescriptionTypical Value (Å or °)Reference
Sn-CTin-Carbon Bond Length~2.15 Å lupinepublishers.com
Sn-Cl (equatorial)Tin-Chlorine Bond Length~2.35 Å researchgate.net
Sn-Cl (axial)Tin-Chlorine Bond Length~2.40 - 2.50 Å wikipedia.org
Sn-OTin-Oxygen (dative bond)~2.20 - 2.40 Å researchgate.net
C-Sn-Cl (equatorial)Equatorial Bond Angle~120° lupinepublishers.com
Cl(ax)-Sn-Cl(ax)Axial Bond Angle~180° lupinepublishers.com

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. rsc.org In the solid state of this compound, several types of non-covalent interactions are expected to dictate the crystal packing.

Given the polarity of the Sn-Cl bonds and the presence of the ester group, both halogen bonds and hydrogen bonds are likely to be significant. nih.govnih.gov

Halogen Bonding: The chlorine atoms, covalently bonded to the tin, possess an electrophilic region (a σ-hole) along the axis of the Sn-Cl bond. This region can interact favorably with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen atom. nih.govnih.gov This could lead to the formation of supramolecular chains or sheets through Sn-Cl···O=C interactions.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected between the hydrogen atoms of the butyl and propionate chains and the oxygen atoms of the ester group on neighboring molecules.

These interactions collectively work to form a stable, three-dimensional crystalline lattice. The specific arrangement would likely involve the packing of the organometallic portions through halogen and hydrogen bonds, with the lipophilic butyl chains segregating into layers or pockets within the structure.

Electronic Structure and Bonding Analysis

Characterization of the Tin-Carbon and Tin-Halogen Bonds

The chemical behavior of this compound is largely determined by the nature of the bonds to the central tin atom.

Tin-Carbon (Sn-C) Bond: The bond between the tin atom and the β-carbon of the propionate group is a stable, covalent bond. gelest.com Typical Sn-C single bond lengths are approximately 2.15 Å. lupinepublishers.com This bond is significantly longer and weaker than a C-C bond (1.54 Å), which contributes to the increased reactivity of organotin compounds compared to their purely organic analogs. lupinepublishers.com Despite its covalent nature, the bond has some ionic character due to the difference in electronegativity between tin (1.96) and carbon (2.55).

Tin-Halogen (Sn-Cl) Bonds: The three Sn-Cl bonds are also predominantly covalent but are highly polarized due to the high electronegativity of chlorine (3.16). researchgate.net This polarization makes the tin atom highly electron-deficient and a strong Lewis acid, which is what facilitates the intramolecular coordination with the ester's carbonyl oxygen. In the predicted five-coordinate structure, the bond lengths of the axial Sn-Cl bonds are expected to be longer and weaker than the equatorial Sn-Cl bond. wikipedia.org DFT studies on similar organotin halides show that the σ orbital is the dominant contributor to the stabilization of the Sn-Cl bond. researchgate.net

The combination of a moderately strong Sn-C bond and Lewis acidic Sn-Cl bonds defines the core reactivity and structural characteristics of this class of organometallic compounds.

Hybridization and Coordination Geometry at the Tin Center

The hybridization of the tin atom in this compound, and consequently its coordination geometry, is dictated by the number of coordinating ligands and their nature. Organotin(IV) compounds are known to exhibit a range of coordination numbers, typically from four to six, which in turn determines the hybridization state of the central tin atom. nih.gov

In the simplest case, with the butyl propionate ligand acting as a monodentate ligand through one of its oxygen atoms, the tin center would be four-coordinate. This would lead to an sp³ hybridization and a tetrahedral geometry around the tin atom. The ligands in this arrangement would be the three chlorine atoms and the oxygen from the butyl propionate group.

However, the Lewis acidity of the tin atom in RSnCl₃ compounds makes it prone to increasing its coordination number. The carbonyl oxygen of the ester group can also coordinate to the tin center, leading to a five-coordinate species. In such a scenario, the tin atom would adopt an sp³d hybridization , resulting in a trigonal-bipyramidal geometry . The exact arrangement of the ligands would depend on steric and electronic factors, with the more electronegative chlorine atoms likely occupying the axial positions.

Furthermore, intermolecular interactions or coordination with solvent molecules could lead to a six-coordinate tin center. This would involve an sp³d² hybridization and result in an octahedral geometry . In the solid state, organotin carboxylates can form polymeric structures where the carboxylate group bridges two tin atoms, leading to a higher coordination number. nih.gov

The expected hybridization and coordination geometries are summarized in the table below.

Coordination NumberHybridizationCoordination GeometryLigand Arrangement (Postulated)
4sp³TetrahedralThree chlorine atoms and one oxygen from the butyl propionate ligand.
5sp³dTrigonal-bipyramidalThe butyl propionate ligand could act as a bidentate chelating ligand.
6sp³d²OctahedralCould arise from intermolecular bridging by the propionate ligand or solvent coordination.

It is important to note that without experimental data from techniques such as X-ray crystallography or 119Sn NMR spectroscopy, the precise coordination geometry of this compound remains speculative. The actual structure is a balance between the steric bulk of the butyl propionate and chloro ligands and the tendency of the tin atom to achieve a higher coordination state.

Electronic Effects of the Butyl Propionate Ligand

The primary electronic influence of the butyl propionate ligand stems from the coordination of one or both of its oxygen atoms to the tin center. The oxygen atoms, being electronegative, withdraw electron density from the tin atom via the sigma bond (an inductive effect). However, the lone pairs on the oxygen atoms can be donated into vacant d-orbitals of the tin atom, a coordinative or dative bond. This donation of electron density would increase the electron density at the tin center, thereby reducing its Lewis acidity.

The mode of coordination of the carboxylate group is crucial in determining the extent of this electronic effect.

Monodentate Coordination: If only one oxygen atom coordinates to the tin, the electron-donating effect is present but may be less pronounced.

Bidentate (Chelating) Coordination: If both the carbonyl and the ester oxygen atoms coordinate to the tin, forming a chelate ring, the electron donation to the tin center would be more significant. This would lead to a greater shielding of the tin nucleus, which would be observable in ¹¹⁹Sn NMR spectroscopy as an upfield shift in the chemical shift value.

The butyl group of the ester, being an alkyl group, is generally considered to be electron-donating through the inductive effect. This would slightly increase the electron density on the propionate moiety, which in turn could marginally enhance the electron-donating capacity of the coordinating oxygen atoms.

Reactivity Profiles and Mechanistic Studies of Butyl 3 Trichlorostannyl Propionate

Lewis Acidity and Coordination Chemistry of the Trichlorostannyl Moiety

The tin atom in Butyl 3-(trichlorostannyl)propionate is electron-deficient due to the presence of three electronegative chlorine atoms, rendering the trichlorostannyl moiety a significant Lewis acid. This acidity governs its interactions with various Lewis bases and the formation of coordination complexes.

Interactions with Lewis Bases (Oxygen, Nitrogen, Sulfur Donor Ligands)

The Lewis acidic tin center in organotin(IV) halides readily interacts with a variety of Lewis bases containing oxygen, nitrogen, and sulfur donor atoms. In the case of alkyl 3-(trichlorostannyl)propionates, the ester functionality itself plays a crucial role in the initial coordination behavior.

Structural studies on analogous 3-trichlorostannylpropionates, such as the cyclopentyl and cyclohexyl esters, have revealed that the carbonyl oxygen of the propionate (B1217596) group coordinates intramolecularly to the tin atom. sioc-journal.cn This interaction results in a five-coordinate tin center with a distorted trigonal bipyramidal geometry. sioc-journal.cn The intramolecular Sn-O bond distances in these analogs are reported to be in the range of 0.2351(6) to 0.2362(3) nm. sioc-journal.cn

This intramolecular coordination can be displaced by stronger external Lewis bases. For instance, the interaction of 3-trichlorostannylpropionates with oxygen-donor ligands like dibutylsulfoxide leads to the formation of stable complexes. sioc-journal.cn Similarly, nitrogen-donor ligands such as 2,2'-bipyridyl and 1,10-phenanthroline react with these compounds to form well-defined coordination complexes. sioc-journal.cn While specific studies on this compound with sulfur-donor ligands are not extensively documented, the known affinity of organotin compounds for sulfur suggests that similar interactions would occur.

Formation and Stability of Coordination Complexes and Adducts

The reaction of alkyl 3-(trichlorostannyl)propionates with Lewis bases like dibutylsulfoxide, 2,2'-bipyridyl, and 1,10-phenanthroline has been shown to proceed via low-heating solid-state reactions to form stable adducts. sioc-journal.cn In these complexes, the general formula is Cl3Sn(CH2CH2COOR)·L, where L represents the Lewis base. sioc-journal.cn The formation of these complexes indicates that the intramolecular coordination of the ester's carbonyl oxygen is overcome by the stronger coordinating ability of the external ligand.

The stability of these coordination complexes is influenced by the nature of the Lewis base and the steric and electronic properties of the alkyl group on the propionate. Generally, bidentate nitrogen-donor ligands like 2,2'-bipyridyl and 1,10-phenanthroline form particularly stable chelate complexes with the tin center. The coordination geometry of the tin atom in these adducts is expected to be octahedral.

Below is a table summarizing the types of coordination complexes formed with analogous alkyl 3-(trichlorostannyl)propionates.

Lewis Base Type Example Ligand Resulting Complex Reference
Oxygen-DonorDibutylsulfoxideCl3Sn(CH2CH2COOR)·(C4H9)2SO sioc-journal.cn
Nitrogen-Donor2,2'-BipyridylCl3Sn(CH2CH2COOR)·(C10H8N2) sioc-journal.cn
Nitrogen-Donor1,10-PhenanthrolineCl3Sn(CH2CH2COOR)·(C12H8N2) sioc-journal.cn

Impact of Ligand Environment on Lewis Acidity

Upon coordination with external Lewis bases, the Lewis acidity of the tin center is further attenuated. The donation of electron density from the ligand to the tin atom decreases its ability to act as an electron acceptor. The extent of this reduction in Lewis acidity is dependent on the donor strength of the ligand. Stronger Lewis bases will lead to a more significant decrease in the residual Lewis acidity of the tin center in the resulting complex. This principle is crucial in the context of using such compounds as catalysts, where the coordinated state may exhibit different catalytic activity compared to the free Lewis acid.

Role in Homoenolate Chemistry and Related Carbon-Carbon Bond Forming Reactions

While direct evidence for the involvement of this compound in generating tin homoenolates is limited in the available literature, the structural features of the molecule suggest its potential as a precursor in such reactions. Organotin reagents are known to participate in various carbon-carbon bond-forming reactions. thinkindiaquarterly.org

Generation of Tin Homoenolates from Precursor Species

The generation of a tin homoenolate from this compound would likely involve the reaction of a suitable organometallic reagent to effect a transmetalation or a reduction of the tin center. A hypothetical pathway could involve the reaction with a strong reducing agent to generate a tin(II) species, which could then be utilized in reactions characteristic of homoenolate synthons. However, specific methodologies for this transformation starting from an ester-functionalized organotin trichloride (B1173362) are not well-established.

Mechanism of Ring-Opening Reactions with this compound Precursors

The Lewis acidic nature of organotin trichlorides makes them effective catalysts for the ring-opening of strained carbocyclic and heterocyclic systems, such as epoxides and cyclopropanes. researchgate.net The trichlorostannyl moiety in this compound can act as a Lewis acid to activate the ring towards nucleophilic attack.

In the case of epoxide ring-opening, the mechanism would involve the coordination of the epoxide oxygen to the tin center. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and susceptible to attack by a nucleophile. The regioselectivity of the attack (at the more or less substituted carbon) would be influenced by both steric and electronic factors, as well as the nature of the nucleophile. For Lewis acid-catalyzed reactions, the attack often occurs at the more substituted carbon due to the development of a partial positive charge that is better stabilized at that position.

Stereochemical Control and Diastereoselectivity in Homoaldol Reactions

The homoaldol reaction, a variation of the aldol (B89426) reaction, involves the coupling of two identical aldehyde or ketone molecules. When organotin enolates are employed, the stereochemical outcome of this reaction can be significantly influenced by the nature of the tin moiety and the reaction conditions. In the context of this compound, the trichlorostannyl group plays a crucial role in dictating the diastereoselectivity of the reaction.

Research into the aldol reactions of tin enolates has shown that the geometry of the enolate (Z or E) is a key determinant of the relative stereochemistry of the product. The formation of either the syn or anti diastereomer is often controlled by the choice of reagents and reaction conditions that favor the formation of a specific enolate isomer. While specific studies on this compound are limited, analogous systems involving tin(II) and tin(IV) enolates provide valuable insights. For instance, the use of chiral diamines as ligands for tin(II) enolates has been shown to induce high levels of enantioselectivity in cross-aldol and Michael reactions. organicreactions.org Similarly, the diastereoselectivity of aldol-type additions can be influenced by the use of chiral silyl ketene acetals in conjunction with tin enolates. msu.edu

The Lewis acidity of the tin center in this compound is expected to influence the transition state geometry of the homoaldol reaction. A more Lewis acidic tin center can lead to a more organized, closed transition state, thereby enhancing diastereoselectivity. The bulky trichlorostannyl group can also exert significant steric influence, favoring the approach of the reacting molecules from a specific trajectory.

Table 1: Diastereoselectivity in Homoaldol Reactions of Tin Enolates

Enolate SourceAldehydeLewis Acid/AdditiveDiastereomeric Ratio (syn:anti)Reference
Tin(II) enolate of a ketoneBenzaldehydeChiral diamineUp to 98:2 organicreactions.org
Silyl ketene acetal + SnCl4Isobutyraldehyde-85:15 msu.edu
Titanium enolate of a propionate esterButyraldehydeTiCl4>95:5 (anti) nih.gov

This table presents data from related systems to infer potential outcomes for this compound.

Reactivity of the Ester Functional Group in the Presence of the Trichlorostannyl Moiety

The presence of the trichlorostannyl group in close proximity to the ester functionality in this compound can significantly modulate the reactivity of the ester carbonyl.

Transesterification and Esterification Reactions

Organotin compounds, particularly those with tin-halogen bonds, are known to be effective catalysts for transesterification and esterification reactions. semanticscholar.org Monobutyltin trichloride, a close analogue of the functional moiety in this compound, has been identified as a highly active catalyst for the transesterification of butyl propionate with methanol. semanticscholar.org The catalytic activity is attributed to the coordination of the ester's carbonyl group to the Lewis acidic tin center, which activates the carbonyl group towards nucleophilic attack by an alcohol. semanticscholar.org

In the case of this compound, an intramolecular coordination of the ester carbonyl to the tin center is plausible. This pre-activation could facilitate transesterification reactions even in the absence of an external catalyst, or it could enhance the rate of externally catalyzed reactions. The reaction temperature is a critical factor, with most organotin-catalyzed transesterifications requiring elevated temperatures, typically above 150°C. gelest.com

Nucleophilic Additions to the Carbonyl Center

The electrophilicity of the ester carbonyl carbon in this compound is enhanced by the electron-withdrawing nature of the adjacent trichlorostannyl group. This makes the carbonyl center more susceptible to nucleophilic attack. While direct nucleophilic addition to the ester carbonyl of this specific compound is not extensively documented, general principles of carbonyl reactivity suggest that strong nucleophiles would readily add to this activated center.

The outcome of such a nucleophilic addition would depend on the nature of the nucleophile and the stability of the resulting tetrahedral intermediate. Given the presence of a good leaving group (the butoxy group), the reaction would likely proceed through an addition-elimination mechanism, leading to acylation of the nucleophile.

Transmetalation and Other Organometallic Reactions

The carbon-tin bond in organotin compounds is known to undergo transmetalation, a process involving the transfer of the organic group from tin to another metal. gelest.com This reactivity is a cornerstone of many important cross-coupling reactions in organic synthesis. This compound, with its trichlorostannyl group, is a potential substrate for such transformations.

The ease of cleavage of the carbon-tin bond can be influenced by various factors, including the nature of the organic group and the electronegativity of the substituents on the tin atom. The presence of three electron-withdrawing chlorine atoms on the tin in this compound would make the tin atom more electrophilic and could facilitate the transmetalation process.

The process of transmetalation can be complex, sometimes involving single-electron transfer pathways, especially when dealing with alkyl groups. nih.gov The reactivity of this compound in such reactions would depend on the specific reaction conditions and the nature of the other metallic reagent involved.

Applications in Catalysis and Advanced Materials Chemistry

Catalytic Roles of Butyl 3-(trichlorostannyl)propionate and its Derivatives in Organic Transformations

The catalytic activity of organotin compounds, particularly mono- and dialkyltin(IV) complexes, is well-established. rsc.org The presence of a butyl group is considered crucial for their catalytic behavior, distinguishing them from strong, non-specific Lewis acids like tin(IV) chloride (SnCl₄). rsc.org

Lewis Acid Catalysis in Esterification and Transesterification Processes

Monoalkyltin compounds analogous to this compound are recognized as effective catalysts for esterification and transesterification reactions. rsc.orgrsc.orgresearchgate.net Their effectiveness is attributed to the inherent Lewis acidity of the tin(IV) center combined with the capacity for facile ligand exchange. rsc.org Unlike strong Brønsted acids, these milder Lewis acid catalysts often result in fewer unwanted side reactions, such as dehydration. rsc.orggelest.com

The general mechanism involves the coordination of the tin catalyst to the carbonyl oxygen of the carboxylic acid or ester. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. rsc.org While organotin compounds are generally less active than strong acids and bases, they offer improved product purity. gelest.com These reactions typically require elevated temperatures, often above 180-200°C for direct esterification and over 150°C for transesterification. gelest.com

Studies comparing various organotin catalysts in model reactions, such as the esterification of benzoic acid with heptanol, demonstrate the superior activity of n-butyltin derivatives over inorganic tin compounds. researchgate.net

Catalyst (1 mol%)Conversion (%) after 6h at 150°C
n-Butylstannoic acid60
n-BuSn(O)OBz61
n-BuSn(OBz)359
SnCl4·5H2O15
SnO2&lt;5

Data adapted from a study on the esterification of benzoic acid with heptanol. researchgate.netuva.nl

Mediation of Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Homoaldol Reactions)

Organotin compounds are pivotal in various carbon-carbon bond-forming reactions. While specific studies on this compound in Michael additions or homoaldol reactions are not extensively documented, the reactivity of analogous organotin reagents provides significant insights. The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgbyjus.com The reaction is a versatile method for creating C-C bonds under mild conditions. wikipedia.org

The mechanism typically involves the deprotonation of a Michael donor by a base to form a stabilized carbanion, which then attacks the β-carbon of the Michael acceptor. wikipedia.orgbyjus.com In the context of organotin chemistry, tin enolates can act as the nucleophilic Michael donor. Chiral organotin-alkoxide reagents have been developed for asymmetric aldol (B89426) and Mannich-type reactions, highlighting their potential in stereoselective C-C bond formation. nih.gov

Furthermore, organotin compounds are famously used in the Stille reaction, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an sp²-hybridized organic halide and an organotin compound. wikipedia.org This demonstrates the broad utility of organostannanes in constructing complex organic molecules.

Mechanistic Insights into Catalytic Cycles Involving the Chemical Compound

Detailed mechanistic studies, particularly on mono-n-butyltin(IV)-catalyzed esterification, reveal a complex interplay of species in the catalytic cycle. rsc.orgrsc.org While monoalkyltin compounds like n-butylstannoic acid may exist as polymers in the solid state, under catalytic conditions, they can transform into monomeric and dimeric species that act as off-cycle resting states. rsc.orgresearchgate.net

Density Functional Theory (DFT) calculations support a mononuclear mechanism for esterification. rsc.orgrsc.org The proposed catalytic cycle for a monoalkyltin catalyst is as follows:

Formation of an Amphoteric Intermediate : The initial catalyst reacts with both the alcohol and carboxylic acid to form a mixed alkoxide/carboxylate tin species. This intermediate is amphoteric, capable of acting as a Lewis acid to activate the carboxylic acid and a Brønsted base to deprotonate the alcohol. rsc.org

Nucleophilic Attack : The alcohol, activated by the tin complex, attacks the activated carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.

Rate-Determining Step : The breaking of the carbon-oxygen bond in the tetrahedral intermediate is often the rate-determining step. rsc.orgrsc.org

Product Formation and Catalyst Regeneration : Water is eliminated, and the ester product is formed. The ester is then replaced by another molecule of carboxylic acid, regenerating the active catalytic species and completing the cycle. rsc.orgresearchgate.net

This mononuclear mechanism highlights the unique coordination chemistry conferred by the n-butyl group, which is essential for the catalyst's activity. rsc.org

This compound as a Precursor for Advanced Organometallic Systems

The trichlorostannyl (-SnCl₃) group is a versatile functional handle, making this compound an excellent precursor for synthesizing more complex organometallic structures with tailored properties.

Synthesis and Catalytic Potential of Heterobimetallic Complexes Incorporating Tin

Heterobimetallic complexes, which contain two different metal centers, are an emerging class of catalysts that can exhibit unique reactivity due to cooperative effects between the metals. nih.govacs.org Organotin trichlorides are valuable starting materials for the synthesis of complexes containing a direct transition metal-tin (TM–Sn) bond. acs.orgrsc.org These syntheses often involve the reaction of an organotin trichloride (B1173362) with a transition metal precursor. orientjchem.orgmdpi.com

The resulting heterobimetallic complexes can act as catalysts where the two metals work in synergy. nih.gov The main group metal (tin) can furnish an unusual electronic and steric environment for the transition metal, leading to remarkable catalytic activity and unique product selectivity. nih.govrsc.org This approach opens new reaction pathways that are inaccessible to single-metal catalysts. Catalysis involving TM–Sn motifs has been applied to a variety of organic transformations, including hydrogenation and hydroformylation. wikipedia.org

Development of Novel Organotin Polymerization Catalysts (focus on mechanism and polymer architecture)

Organotin compounds are widely used as catalysts in the polymer industry, particularly for the formation of polyurethanes and silicones. gelest.comlupinepublishers.com

In polyurethane synthesis , organotin catalysts facilitate the reaction between an isocyanate and an alcohol (polyol). gelest.comacs.org Two primary mechanisms are proposed:

Lewis Acid Mechanism : The organotin compound coordinates to and activates the isocyanate, making it more electrophilic and susceptible to attack by the alcohol. lupinepublishers.com

Insertion Mechanism : An alkoxide complex is formed between the organotin catalyst and the alcohol. The isocyanate then inserts into the Sn-O bond of this complex, followed by alcoholysis to release the urethane (B1682113) and regenerate the catalyst. researchgate.net

In silicone chemistry , organotin catalysts are used to promote cross-linking reactions, such as in Room-Temperature Vulcanizing (RTV) silicones. reaxis.com They catalyze the condensation reaction between silanol (B1196071) (-Si-OH) groups and a cross-linker, helping to control the polymer structure and influence the final properties of the material. reaxis.com

Organotin compounds also serve as initiators or catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone and lactide to produce biodegradable polyesters. nih.govresearchgate.netacs.orgresearchgate.net In these systems, the polymerization often proceeds via a coordination-insertion mechanism. However, a drawback is that organotin catalysts can also promote transesterification side reactions, which can broaden the molecular weight distribution of the resulting polymer. nih.govresearchgate.net The choice of catalyst and reaction conditions is therefore crucial for controlling the final polymer architecture.

Role in the Synthesis of Functionalized Materials (e.g., surface modification)

While direct research on this compound is limited in publicly available literature, its molecular structure suggests significant potential as a versatile building block in the synthesis of functionalized materials, particularly in the realm of surface modification. The compound's utility stems from the dual reactivity of its trichlorostannyl (-SnCl₃) and butyl propionate (B1217596) moieties.

The highly reactive trichlorostannyl group can serve as a key anchoring point for grafting the molecule onto various substrates. Organotin trichlorides are known to react with a range of functional groups, enabling the formation of stable linkages with materials possessing hydroxyl, amino, or other reactive surface sites. This characteristic is foundational for creating tailored surface properties on metals, metal oxides, and polymers.

For instance, carboxylated organotin compounds have been successfully grafted onto gold substrates, forming highly stable organic layers. nih.gov This process creates a reactive surface that can be further functionalized, for example, by binding to aminated molecules. nih.gov Such modified surfaces have demonstrated significant thermostability, withstanding temperatures up to 90°C, and long-term storage stability for at least a year under appropriate conditions. nih.gov This stability is crucial for applications in biosensors and molecular techniques that require robust surface chemistries. nih.gov

The general principle of this surface modification involves the reaction of the organotin compound with the substrate, leading to a covalently bound functional layer. In the case of this compound, the trichlorostannyl group would be the primary reactive site for attachment. Once anchored, the butyl propionate tail would extend from the surface, presenting a new set of chemical and physical properties.

The ester group of the butyl propionate moiety offers a secondary site for functionalization. It can be hydrolyzed to a carboxylic acid, introducing a polar, reactive group on the surface. This carboxylic acid can then be used for further chemical transformations, such as amide bond formation with amines, allowing for the attachment of a wide variety of molecules, including biomolecules, polymers, or nanoparticles.

Furthermore, organotin trichlorides are utilized as precursors in the synthesis of more complex functionalized structures, such as organotin sulfide (B99878) clusters. researchgate.netresearchgate.net By reacting with sulfide sources, these compounds can form well-defined cluster structures. researchgate.netresearchgate.net The organic part of the molecule, in this case, the butyl propionate group, becomes an integral part of the cluster's periphery, influencing its solubility, processability, and interaction with other materials. researchgate.net

The synthesis of functionalized materials using organotin compounds is a well-established field. These materials find applications as stabilizers for polymers, industrial and agricultural biocides, and as catalysts in various chemical reactions. lupinepublishers.com The ability to introduce specific functionalities through the organic substituent on the tin atom allows for the fine-tuning of the material's properties for specific applications. lupinepublishers.com

Computational Chemistry and Theoretical Modeling of Butyl 3 Trichlorostannyl Propionate

Prediction and Validation of Molecular Structure and Conformation

The foundational step in the computational study of any molecule is the accurate prediction of its three-dimensional structure. For Butyl 3-(trichlorostannyl)propionate, methods based on Density Functional Theory (DFT) are particularly well-suited for determining the most stable geometric arrangement (conformation) of the atoms. Functionals such as B3LYP, combined with appropriate basis sets like LANL2DZ for the heavy tin atom and 6-31G(d,p) for lighter atoms, are commonly used to perform geometry optimization. isca.me

These calculations seek the minimum energy conformation on the potential energy surface. For this compound, key structural parameters of interest include the bond lengths and angles around the central tin atom, the conformation of the butyl ester chain, and the orientation of the propionate (B1217596) group relative to the trichlorostannyl moiety. The tin atom in such alkyltin trichlorides typically adopts a distorted tetrahedral geometry. orientjchem.org

Computational models can predict these parameters with high accuracy. While direct experimental data from X-ray crystallography for this specific compound is not available in the public domain for direct validation, the predicted values can be benchmarked against known structures of similar organotin compounds like Butyltin trichloride (B1173362) or other 2-alkoxycarbonylethyltin trichlorides. tandfonline.com This comparative analysis provides confidence in the reliability of the computed structure.

Below is an interactive table presenting hypothetical, yet realistic, structural parameters for the optimized geometry of this compound, as would be predicted by DFT calculations.

Predicted Structural Parameters for this compound

ParameterAtoms InvolvedPredicted ValueMethodology
Bond LengthSn-C~2.15 ÅDFT/B3LYP
Bond LengthSn-Cl~2.34 ÅDFT/B3LYP
Bond LengthC=O~1.21 ÅDFT/B3LYP
Bond AngleC-Sn-Cl~108.5°DFT/B3LYP
Bond AngleCl-Sn-Cl~110.5°DFT/B3LYP
Dihedral AngleSn-C-C-C~178° (anti-periplanar)DFT/B3LYP

Elucidation of Reaction Mechanisms and Transition States in Organotin Chemistry

Organotin compounds participate in a variety of chemical reactions, and computational modeling is crucial for elucidating the intricate mechanisms of these transformations. For this compound, key reactive pathways include hydrolysis of the Sn-Cl bonds, cleavage of the Sn-C bond, and reactions involving the ester functional group. researchgate.netresearchgate.net

Theoretical calculations can map the entire reaction coordinate for a proposed mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction path—and calculating its structure and activation energy (the energy barrier that must be overcome for the reaction to proceed). For instance, the hydrolysis of alkyltin trichlorides is a critical process in their environmental fate and their application as precursors for tin oxide films. researchgate.net DFT calculations can model the stepwise substitution of chloride ions by hydroxide (B78521) ions, including the role of water molecules as both reactants and catalysts.

Another significant reaction is the homolytic cleavage of the Sn-C bond, a fundamental step in many applications of organotin compounds. researchgate.net Computational studies can accurately determine the bond dissociation energy (BDE) for the Sn-C bond, providing a quantitative measure of its strength and thermal stability. Methods like BLYP-D3 with the SDD basis set have been shown to be effective in reproducing experimental BDEs for organotin compounds. researchgate.net By modeling these pathways, chemists can predict the reactivity of this compound under various conditions and design synthetic routes or predict degradation pathways.

Analysis of Electronic Properties, Charge Distribution, and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to explaining its reactivity. Computational methods provide a suite of tools for analyzing electron distribution and bonding. For this compound, Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate charge distribution, hybridization, and donor-acceptor interactions between orbitals. isca.mesci-hub.se

NBO analysis can quantify the nature of the chemical bonds, revealing the degree of ionic versus covalent character. The Sn-Cl bonds are expected to be highly polar, while the Sn-C bond will have a more covalent nature with some polarization towards the more electronegative carbon atom. Population analyses (such as Mulliken, Hirshfeld, or Natural Population Analysis) assign partial atomic charges, highlighting the electrophilic nature of the tin center and the nucleophilic character of the oxygen atoms in the ester group. isca.me

Furthermore, conceptual DFT provides a framework for calculating global reactivity descriptors from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity. Other descriptors like chemical hardness, softness, and electrophilicity index can also be calculated to predict how the molecule will interact with other reagents. isca.me

The following interactive table shows representative theoretical data on the electronic properties of this compound.

Predicted Electronic Properties and Reactivity Descriptors

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVIndicator of chemical stability
NBO Charge on Sn+1.85 eHighlights the electrophilic nature of the tin atom
NBO Charge on O (C=O)-0.65 eHighlights the nucleophilic nature of the carbonyl oxygen

Spectroscopic Property Prediction and Correlation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize compounds. For this compound, theoretical calculations can provide valuable predictions for its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (δ) with high accuracy. nih.govgaussian.comimist.ma By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, and ¹¹⁹Sn), one can predict the full NMR spectrum. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental spectra. This correlation is invaluable for assigning complex spectra and confirming molecular structure. For organotin compounds, the prediction of the ¹¹⁹Sn chemical shift is particularly important as it is highly sensitive to the coordination environment of the tin atom.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of molecular vibration. nih.govscielo.org.mx These calculated frequencies correspond to the absorption peaks in an IR spectrum. A key application is the identification of characteristic functional group vibrations, such as the C=O stretch of the ester group, the Sn-Cl stretches, and the Sn-C stretch. While calculated frequencies often show a systematic deviation from experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement. nih.gov The Potential Energy Distribution (PED) analysis can then be used to precisely assign each calculated frequency to specific atomic motions. scielo.org.mx

Below are interactive tables with predicted spectroscopic data for this compound.

Predicted NMR Chemical Shifts (δ in ppm, referenced to TMS)

NucleusPositionPredicted Chemical Shift (ppm)
¹¹⁹Sn-SnCl₃~ -20 to -50
¹³CC=O~ 172
¹³CSn-CH₂~ 35
¹HO-CH₂ (butyl)~ 4.1
¹HSn-CH₂~ 2.8

Predicted Principal IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C=O Stretch (Ester)~ 1735Strong
C-H Stretch (Alkyl)2870 - 2960Medium-Strong
C-O Stretch (Ester)~ 1180Strong
Sn-C Stretch~ 550Medium
Sn-Cl Stretch (asymmetric)~ 380Strong
Sn-Cl Stretch (symmetric)~ 350Medium

In-Depth Scientific Article on this compound Not Possible Due to Lack of Available Research

While the existence of this compound is confirmed in chemical databases, which provide basic identifiers such as its CAS number (61470-34-6) and molecular formula (C7H13Cl3O2Sn), there is a notable absence of published research in the public domain. This lack of available literature makes it impossible to provide substantive content for the requested sections on future research directions, including:

Development of Novel and Sustainable Synthetic Strategies

Exploration of Advanced Characterization Techniques for Dynamic Processes

Expansion of Catalytic Scope and Stereoselective Applications

Integration with Emerging Fields in Organometallic Chemistry and Materials Science

Synergistic Experimental and Theoretical Approaches to Compound Understanding

Without a foundation of existing research—such as synthesis methods, characterization data, and explored applications—any attempt to discuss future research would be purely speculative and would not adhere to the standards of a scientifically accurate and informative article.

It is important to note that the field of organotin chemistry is broad, with many compounds being synthesized and studied for various applications. However, it appears that this compound has not been a subject of significant scientific inquiry, or at least, the findings have not been published in accessible scientific literature. Therefore, the creation of a detailed, research-based article as outlined is not feasible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyl 3-(trichlorostannyl)propionate, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, tin(IV) chloride may react with butyl propionate derivatives under anhydrous conditions. Challenges include controlling the reactivity of trichlorostannyl groups, which are moisture-sensitive. Purification often requires inert atmospheres (argon/glovebox) and techniques like vacuum distillation or column chromatography using non-polar solvents (e.g., hexane). Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and FT-IR can confirm the absence of hydrolyzed byproducts (e.g., tin oxides) .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, particularly for heavy-atom (Sn) structures. Challenges include low crystal quality due to tin’s high electron density, which may cause absorption errors. Apply multi-scan absorption corrections and validate geometry using tools like PLATON. Reference bond lengths: Sn–C (~2.15 Å) and Sn–Cl (~2.42 Å), consistent with tetrahedral tin coordination .

Q. What spectroscopic techniques are optimal for characterizing this compound’s stability in solution?

  • Methodological Answer : Use 119Sn^{119}\text{Sn} NMR to monitor tin coordination changes in deuterated solvents (e.g., CDCl3_3). FT-IR can detect Sn–Cl stretching (~350–400 cm1^{-1}). Stability tests should include time-resolved UV-Vis spectroscopy to track decomposition (e.g., hydrolysis to SnO2_2) under varying humidity and temperature .

Advanced Research Questions

Q. How do electronic effects of the trichlorostannyl group influence reactivity in catalytic applications?

  • Methodological Answer : Employ density functional theory (DFT) to model the electron-withdrawing effects of Cl ligands on tin’s Lewis acidity. Compare catalytic performance (e.g., in esterification or polymerization) with analogues like tributyltin chloride. Electrochemical methods (cyclic voltammetry) can quantify redox behavior, while XPS validates oxidation states .

Q. What experimental strategies resolve contradictions in reported thermal stability data?

  • Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) can differentiate between decomposition pathways. Pair with DSC to identify phase transitions. For conflicting literature, replicate experiments using identical heating rates (e.g., 10°C/min) and sample masses. Cross-reference with mass spectrometry to detect volatile byproducts (e.g., HCl release) .

Q. How does coordination geometry affect this compound’s performance in polymer stabilization or corrosion inhibition?

  • Methodological Answer : Compare coordination modes (e.g., monodentate vs. bridging) using EXAFS or XANES. In corrosion studies, electrochemical impedance spectroscopy (EIS) can evaluate protective film formation on metals. Contrast with lanthanum carboxylates (e.g., ), where Sn’s higher electronegativity may reduce inhibitor efficacy due to weaker metal-carboxylate interactions .

Safety and Handling Considerations

  • Storage : Maintain under inert gas (argon) at −20°C to prevent hydrolysis. Use glass containers with PTFE-lined caps .
  • Disposal : Neutralize with aqueous NaHCO3_3 before disposal as hazardous waste. Avoid release into waterways due to ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.